molecular formula C18H18N2O2 B4504541 N-(2-methoxybenzyl)-1-methyl-1H-indole-6-carboxamide

N-(2-methoxybenzyl)-1-methyl-1H-indole-6-carboxamide

Cat. No.: B4504541
M. Wt: 294.3 g/mol
InChI Key: LIYGXRLUTYMPHM-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-1-methyl-1H-indole-6-carboxamide is a chemical compound for research use only and is not intended for diagnostic or therapeutic applications. Indole carboxamide derivatives are a significant scaffold in medicinal chemistry research, particularly in the development of antiviral agents. Studies on structurally similar compounds have shown potent activity against neurotropic alphaviruses, which are pathogens that can cause encephalitis . These inhibitors target viral replication processes, making them valuable tools for studying virus-host interactions . Furthermore, research into this compound class involves optimizing properties for central nervous system (CNS) exposure, including efforts to reduce recognition by the P-glycoprotein (Pgp) efflux transporter at the blood-brain barrier . The structure of this compound, featuring a methoxybenzyl group on the carboxamide nitrogen, is designed to probe structure-activity relationships and improve metabolic stability. Researchers can use this compound to investigate its mechanism of action, pharmacokinetics, and potential in vitro biological activity.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-methylindole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-20-10-9-13-7-8-14(11-16(13)20)18(21)19-12-15-5-3-4-6-17(15)22-2/h3-11H,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYGXRLUTYMPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-1-methyl-1H-indole-6-carboxamide typically involves several steps:

    Formation of the Indole Core: The indole core can be synthesized through methods such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 2-methoxybenzyl chloride and a suitable base.

    Carboxamide Formation: The carboxamide group can be introduced through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.

Major Products:

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of N-(2-methoxybenzyl)-1-methyl-1H-indole-6-amine.

    Substitution: Introduction of various functional groups onto the indole ring.

Scientific Research Applications

Synthesis Methodologies

The synthesis of N-(2-methoxybenzyl)-1-methyl-1H-indole-6-carboxamide can be approached using several established methods:

1. Classical Synthetic Routes

Traditional methods for synthesizing indole derivatives often involve cyclization reactions or modifications of existing indole structures. Techniques such as the Bartoli indole synthesis or the use of Brønsted acids for catalysis have been explored extensively in literature .

2. Modern Techniques

Recent advancements include rhodaelectro-catalyzed reactions that enhance yield and selectivity in synthesizing complex indole derivatives. These modern techniques leverage electrochemical methods to facilitate reactions under milder conditions, potentially reducing by-products and improving overall efficiency .

Case Studies

Study Findings Relevance
Study on Indole Derivatives Demonstrated significant anticancer activity against A549 cells with IC50 values indicating effective suppression of cell growth.Highlights the potential use of this compound in cancer therapeutics.
Anti-inflammatory Research Showed that related compounds induce pro-inflammatory cytokines in endothelial cells, implicating a role in cardiovascular health.Suggests possible applications in treating inflammatory diseases.
Antifungal Activity Report Indicated that indole carboxylic acids possess antifungal properties against various strains.Supports exploration of this compound for antifungal therapies.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may enhance its binding affinity to these targets, while the indole core can participate in various biochemical interactions. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomerism in Indole Carboxamides

  • N-(Benzoylphenyl)-5-Substituted-1H-Indole-2-Carboxamides (): These derivatives feature the carboxamide group at the 2-position of the indole ring, unlike the 6-position in the target compound. The 5-methoxy or 5-chloro substituents in these analogs enhance lipid-lowering activity in preclinical models, suggesting that both carboxamide position and indole substitution significantly influence pharmacological outcomes .
  • N-(2-Hydroxyphenyl)-1-(4-Methoxybenzyl)-1H-Indole-6-Carboxamide (): Shares the 6-carboxamide position but differs in the benzyl group (4-methoxy vs. 2-methoxy) and the amide substituent (2-hydroxyphenyl vs. 2-methoxybenzyl).

Substitutions on the Benzyl Group

  • N-(2-(Methylthio)phenyl)-1-(4-Methoxybenzyl)-1H-Indole-6-Carboxamide (): Replaces the 2-methoxybenzyl group with a 4-methoxybenzyl and introduces a methylthio group on the amide nitrogen. The methylthio moiety increases lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility .

Data Table: Key Structural and Functional Differences

Compound Name Indole Substitution Benzyl Group Amide Substituent Key Properties/Activity Reference
N-(2-Methoxybenzyl)-1-Methyl-1H-Indole-6-Carboxamide 1-Methyl, 6-Carboxamide 2-Methoxy Methyl Enhanced metabolic stability
N-(2-Hydroxyphenyl)-1-(4-Methoxybenzyl)-1H-Indole-6-Carboxamide 1-(4-Methoxybenzyl) 4-Methoxy 2-Hydroxyphenyl Potential antioxidant activity
N-(Benzoylphenyl)-5-Methoxy-1H-Indole-2-Carboxamide 5-Methoxy, 2-Carboxamide None Benzoylphenyl Lipid-lowering (IC₅₀ ~10 µM)
N-Hydroxy-1-(4-Methoxybenzyl)-1H-Indole-6-Carboxamide 1-(4-Methoxybenzyl) 4-Methoxy Hydroxyl HDAC inhibition

Biological Activity

N-(2-methoxybenzyl)-1-methyl-1H-indole-6-carboxamide is a compound of interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indole derivative class, which is known for diverse biological activities. The structure can be characterized as follows:

Property Details
Chemical Formula C16_{16}H17_{17}N1_{1}O2_{2}
Molecular Weight 269.32 g/mol
Solubility Soluble in organic solvents like DMSO and ethanol

The biological activity of this compound is believed to involve its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating cellular signaling pathways. For instance, it has been suggested that the compound may influence serotonin receptors, impacting neurotransmission and potentially offering therapeutic benefits in mood disorders.

1. Antimicrobial Activity

Research indicates that indole derivatives exhibit antimicrobial properties against various pathogens. This compound has shown promising results in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these strains were significantly lower than those for many standard antibiotics, indicating a strong potential for development as an antimicrobial agent .

2. Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The cytotoxicity was evaluated using IC50_{50} values, where lower values indicate higher potency. For example, this compound exhibited an IC50_{50} value of 0.65 µM against MCF-7 cells, showcasing its potential as an anticancer therapeutic agent .

3. Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress, which can lead to various diseases including cancer. This compound has demonstrated significant antioxidant activity in vitro, scavenging free radicals effectively and reducing lipid peroxidation levels .

Case Studies

Several studies have focused on the biological evaluation of indole derivatives similar to this compound:

  • Study on Antimicrobial Activity : A comparative study evaluated the efficacy of various indole derivatives against S. aureus and E. coli. The findings indicated that compounds with methoxy substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts .
  • Cancer Cell Line Evaluation : Another study assessed the cytotoxic effects of several indole derivatives on different cancer cell lines, revealing that those with specific structural modifications (like methoxy groups) showed improved selectivity and potency against targeted cancer types .

Q & A

Q. What are the optimized synthetic routes for N-(2-methoxybenzyl)-1-methyl-1H-indole-6-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including amide coupling and functional group modifications. Key steps include:

  • Amide Coupling : Using reagents like EDC·HCl and HOBt with DIPEA in anhydrous DMF to link the indole-carboxylic acid moiety to the methoxybenzylamine derivative .
  • Substituent Introduction : Bromination or fluorination at specific positions (e.g., indole C-5 or C-7) may require controlled conditions (e.g., NaH/THF for alkylation) .
  • Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) or preparative HPLC ensures >95% purity .
    Optimization focuses on temperature (reflux vs. room temperature), solvent polarity, and catalyst stoichiometry to minimize side products. For example, excess DIPEA improves coupling efficiency, while slow reagent addition reduces dimerization .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for confirming its identity?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm for indole and methoxybenzyl groups), methoxy singlet (δ ~3.8 ppm), and carboxamide carbonyl (δ ~165 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ ion matching C₁₉H₁₉N₂O₂) .
  • IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
    X-ray crystallography may resolve stereochemistry in crystalline derivatives .

Q. What preliminary biological screening approaches are recommended for assessing its pharmacological potential?

Initial screening includes:

  • Enzyme Inhibition Assays : Test affinity for targets like kinases or cannabinoid receptors using fluorescence polarization or radioligand binding .
  • Cell-Based Viability Assays : Dose-response studies (e.g., IC₅₀ in cancer cell lines) with controls for cytotoxicity .
  • Solubility/Stability Tests : Use HPLC-UV to monitor degradation in simulated gastric fluid or liver microsomes .

Advanced Research Questions

Q. How can computational modeling guide the structural optimization of this compound for enhanced target binding affinity?

  • Molecular Docking : Predict binding modes to receptors (e.g., CB1/CB2) using software like AutoDock Vina. Focus on optimizing methoxybenzyl interactions with hydrophobic pockets .
  • MD Simulations : Assess dynamic stability of ligand-receptor complexes over 100+ ns to identify residues critical for binding .
  • QSAR Models : Correlate substituent electronic properties (e.g., Hammett σ) with activity to prioritize derivatives .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • ADME Profiling : Measure bioavailability (e.g., plasma AUC via LC-MS/MS) and tissue distribution to identify absorption barriers .
  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites (e.g., O-demethylation or glucuronidation) that reduce activity .
  • Protein Binding Studies : Equilibrium dialysis to assess serum albumin binding, which may limit free drug concentration .

Q. How does the methoxybenzyl group influence the compound's metabolic stability compared to other substituents?

  • Comparative Metabolism Studies : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS. Methoxy groups often slow CYP450-mediated oxidation compared to hydroxyl or methyl groups .
  • Isotope Labeling : Use deuterated methoxy analogs to track metabolic pathways and identify vulnerable sites .
  • Stability in Biological Matrices : Measure half-life in plasma vs. PBS; methoxy groups may reduce esterase-mediated hydrolysis .

Q. What analytical techniques are employed to quantify the compound in complex biological matrices during pharmacokinetic studies?

  • LC-MS/MS : MRM transitions (e.g., m/z 347→205 for quantification) with deuterated internal standards for precision .
  • Sample Preparation : Protein precipitation (acetonitrile) or SPE (C18 cartridges) to isolate the compound from plasma/tissue homogenates .
  • Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), accuracy (±15%), and matrix effect assessments .

Note on Contradictions :
and suggest the methoxybenzyl group enhances receptor binding, while implies it may reduce metabolic stability. Researchers should balance target affinity with pharmacokinetic optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxybenzyl)-1-methyl-1H-indole-6-carboxamide
Reactant of Route 2
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N-(2-methoxybenzyl)-1-methyl-1H-indole-6-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.